molecular formula C8H11F3O2 B2801734 4-Butoxy-1,1,1-trifluorobut-3-en-2-one CAS No. 109317-78-4; 120407-73-0

4-Butoxy-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B2801734
CAS No.: 109317-78-4; 120407-73-0
M. Wt: 196.169
InChI Key: JMCLSTURONLRIB-GQCTYLIASA-N
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Description

4-Butoxy-1,1,1-trifluorobut-3-en-2-one (CAS: 120407-73-0) is an α,β-unsaturated trifluoromethyl ketone characterized by a butoxy group at the 4-position and a trifluoromethyl group at the 1-position. This compound is a versatile building block in organic synthesis, particularly in the preparation of heterocycles and fluorinated agrochemicals or pharmaceuticals . Its structure combines electron-withdrawing (trifluoromethyl) and electron-donating (alkoxy) groups, enabling diverse reactivity with nucleophiles and electrophiles. The (E)-isomer is the predominant form due to thermodynamic stability, as confirmed by spectral data and synthetic protocols .

The compound is synthesized via trifluoroacetylation of vinyl ethers or through nucleophilic substitution reactions involving alkoxy groups . Its applications span the synthesis of pyrazoles, pyridines, and pyrimidines, where the trifluoromethyl group enhances metabolic stability and lipophilicity in bioactive molecules .

Properties

IUPAC Name

(E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-2-3-5-13-6-4-7(12)8(9,10)11/h4,6H,2-3,5H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCLSTURONLRIB-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109317-78-4, 120407-73-0
Record name (3E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one
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Record name 4-Butoxy-1,1,1-trifluoro-3-buten-2-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties

Compound Alkoxy/Amine Group Electronic Effects Reactivity Profile
This compound Butoxy (C₄H₉O) Moderate electron donation, steric bulk Slower nucleophilic addition, reduced isomerization
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one Ethoxy (C₂H₅O) Stronger electron donation Faster reactions, higher yields in cyclizations
4-Diethylamino-1,1,1-trifluorobut-3-en-2-one Diethylamino (N(C₂H₅)₂) Strong electron donation, resonance stabilization Selective β-trifluoroacetylstyrene formation (53% yield)

The alkoxy chain length and substituent electronic properties critically influence reactivity. Ethoxy derivatives exhibit faster kinetics due to reduced steric hindrance, while butoxy analogs show slower reaction rates but improved regioselectivity in some cases .

Reactivity in Nucleophilic Additions

Table 2: Reaction with Phenylmagnesium Bromide

Compound Products Yield (%) Notes
This compound β-Trifluoroacetylstyrene + Allylic alcohol 40–60 Alcohol proportion increases with time
4-Diethylamino-1,1,1-trifluorobut-3-en-2-one β-Trifluoroacetylstyrene 53 No competing reduction observed

The diethylamino variant eliminates side reactions (e.g., reduction to allylic alcohol), highlighting the role of amine groups in stabilizing intermediates. Butoxy derivatives, however, require stricter temperature control to suppress isomerization .

Table 3: Cyclization Reactions

Compound Product Class Key Reaction Yield (%)
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one Pyrazoles (e.g., TFPZO) Reaction with methyl hydrazine 60–85
This compound Pyridines Horner–Wadsworth–Emmons reaction 70–90*
4-Diethoxy-1,1,1-trifluorobut-3-en-2-one Sulfoximido-pyrimidines O,N-exchange with sulfoximides 65–80

*Theoretical yield based on analogous ethoxy systems .

Ethoxy derivatives are preferred for pyrazole synthesis due to their optimal balance of reactivity and steric accessibility . Butoxy analogs, while less reactive, are advantageous in bulkier electrophile trapping (e.g., aryl Grignard reagents) .

Q & A

Q. What are the standard synthetic methodologies for preparing 4-Butoxy-1,1,1-trifluorobut-3-en-2-one?

The compound is typically synthesized via O,N-exchange reactions using precursors like 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one. A general procedure involves heating the precursor with sulfoximides and triethylamine in acetonitrile at 80–82°C for 24 hours, followed by solvent evaporation and recrystallization . Alternative routes include bromination of structurally similar enones (e.g., 4-ethoxy derivatives) followed by cyclocondensation with nucleophiles like hydrazines .

Q. How is this compound characterized structurally and analytically?

Key characterization methods include:

  • NMR spectroscopy : To confirm regiochemistry and substituent effects, particularly for distinguishing (E)- and (Z)-isomers.
  • X-ray crystallography : For unambiguous determination of molecular geometry, as demonstrated in studies of related trifluoromethylated enones .
  • Chromatography (HPLC/GC) : To assess purity and monitor reaction progress .

Advanced Research Questions

Q. What factors influence divergent reaction pathways during amination of 4-alkoxy-1,1,1-trifluorobut-3-en-2-one derivatives?

Reaction outcomes depend on the amine type and electronic/steric effects. For example:

  • Primary arylamines yield aryl-5-(trifluoromethyl)furan-3-amines via cyclization.
  • Secondary amines produce 4-amino-2,3-dihydrofuran-2-ols due to alternative nucleophilic attack and ring-opening mechanisms . Solvent polarity, temperature, and catalyst choice (e.g., triethylamine) further modulate selectivity .

Q. How can sulfoximido-functionalized derivatives of this compound be synthesized, and what are their applications?

Sulfoximido derivatives are synthesized via O,N-exchange with sulfoximides under mild conditions. These derivatives serve as precursors for trifluoromethylated heterocycles (e.g., pyrazoles, isoxazoles) when reacted with dinucleophiles like hydrazines or hydroxylamine. Yields range from 55–89%, with purity dependent on recrystallization protocols .

Q. What experimental strategies resolve contradictions in reaction yields or product distributions?

Discrepancies often arise from competing reaction pathways (e.g., keto-enol tautomerization, steric hindrance). Strategies include:

  • Mechanistic studies : Using isotopic labeling (e.g., deuterated solvents) to track proton transfer steps.
  • Computational modeling : To predict thermodynamic vs. kinetic control in cyclization reactions .
  • Optimized workup : Sequential extraction and chromatography to isolate intermediates .

Q. How is this compound applied in synthesizing trifluoromethylated heterocycles for pharmaceutical research?

The enone acts as a fluorinated synthon in cyclocondensation reactions. For example:

  • Reaction with hydrazines yields pyrazoles with trifluoromethyl and sulfoximido substituents, which are bioactive scaffolds .
  • Acetylguanidine generates pyrimidines, useful in agrochemical and drug discovery . Microwave-assisted methods can enhance reaction efficiency for high-throughput synthesis .

Q. What are the challenges in scaling up synthetic protocols for this compound?

Key challenges include:

  • Purification : Removing byproducts (e.g., triethylamine salts) without column chromatography.
  • Solvent selection : Replacing acetonitrile with greener alternatives (e.g., ethanol/water mixtures) without compromising yield .
  • Stability : The compound’s sensitivity to moisture requires inert conditions during storage and reactions .

Methodological Notes

  • Synthetic reproducibility : Ensure strict control of reaction time and temperature, as over- or under-heating alters product ratios .
  • Safety protocols : Handle trifluoromethylated enones in fume hoods due to potential volatility and toxicity .
  • Data validation : Cross-verify NMR assignments with computational predictions (e.g., DFT calculations) to avoid misassignment of signals .

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